4-(4-Iodo-phenylcarbamoyl)-butyric acid is a compound that belongs to the class of organic compounds known as stilbenes, specifically characterized by its phenylpropanoid structure. It is noted for its potential applications in medicinal chemistry and organic synthesis. The compound is identified by its IUPAC name, 4-({4-[(1E)-2-phenylethenyl]phenyl}carbamoyl)butanoic acid, and has the molecular formula with a molecular weight of approximately 309.36 g/mol .
The synthesis of 4-(4-Iodo-phenylcarbamoyl)-butyric acid can be achieved through various methods, often involving multi-step reactions. A notable method includes the reaction of aromatic compounds with butyrolactone, followed by neutralization with a base such as sodium hydroxide. This method typically employs Lewis acid catalysts such as aluminum chloride or zinc chloride to facilitate the reaction .
The molecular structure of 4-(4-Iodo-phenylcarbamoyl)-butyric acid can be represented as follows:
4-(4-Iodo-phenylcarbamoyl)-butyric acid can participate in various chemical reactions typical of carboxylic acids and amides. Notably, it can undergo:
The reactions often require specific conditions such as temperature control, solvent choice (e.g., dichloromethane for esterification), and the presence of catalysts (e.g., sulfuric acid for dehydration) .
The mechanism of action for 4-(4-Iodo-phenylcarbamoyl)-butyric acid primarily involves its interaction with biological targets at the molecular level. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes.
The physical and chemical properties of 4-(4-Iodo-phenylcarbamoyl)-butyric acid include:
4-(4-Iodo-phenylcarbamoyl)-butyric acid has potential applications in various scientific fields:
The synthesis of 4-(4-Iodo-phenylcarbamoyl)-butyric acid hinges on sequential organic transformations, beginning with the activation of 4-(4-iodophenyl)butanoic acid’s carboxyl group. This precursor undergoes carbamoyl functionalization via amide coupling with aromatic amines, typically mediated by carbodiimide reagents (e.g., EDC or DCC) and catalytic additives like HOBt to suppress racemization [9]. A critical intermediate, 4-(4-aminophenyl)butyric acid, is generated through palladium-catalyzed amination before carbamoylation. The reaction’s selectivity depends on protecting group strategies—tert-butoxycarbonyl (Boc) groups shield amines during butyric acid chain elongation, later removed under acidic conditions [9]. Yield optimization requires precise stoichiometric control, as excess coupling reagents promote undesired oligomerization.
Table 1: Key Reagents for Carbamoyl Functionalization
Reagent Role | Example Compounds | Optimal Molar Ratio |
---|---|---|
Carboxyl Activator | EDC, DCC | 1.2:1 (vs. substrate) |
Catalytic Additive | HOBt, DMAP | 0.2:1 |
Protecting Group | Boc, Fmoc | 1.5:1 |
Solvent System | DMF, anhydrous THF | N/A |
Post-coupling, the product is purified via recrystallization (ethanol/water mixtures) or silica gel chromatography, achieving >95% purity confirmed by HPLC [3] [8]. Challenges include iodine group sensitivity to strong bases, necessitating pH-controlled steps during deprotection.
4-(4-Iodo-phenylcarbamoyl)-butyric acid serves as a versatile albumin-binding moiety (ABM) in radiopharmaceuticals due to its high affinity for human serum albumin (HSA; Kd ≈ 3 μM) [4]. Conjugation exploits the butyric acid’s carboxyl terminus, linked to targeting vectors (e.g., peptides, antibodies) through amide or ester bonds. Carbodiimide chemistry facilitates this, where the carboxyl group of IPBA derivatives reacts with primary amines on biologics, forming stable conjugates [8]. Linker length critically influences binding kinetics—ethylene glycol spacers between IPBA and the targeting component enhance flexibility, improving albumin interaction without steric hindrance [2].
Table 2: Albumin-Binding Conjugation Architectures
Targeting Ligand | Linker Design | Binding Affinity (Kd) |
---|---|---|
PSMA-Inhibitor | IPBA-C6H12-NH- | 4.2 μM |
RGD Peptide | IPBA-PEG4-COO- | 2.8 μM |
Somatostatin Analog | IPBA-C2H4-CONH- | 5.1 μM |
Notably, IPBA conjugates exhibit species-specific albumin affinity, with higher retention in human serum versus murine models, necessitating tailored preclinical evaluations [4] [8].
The para-iodophenyl group enables dual theranostic functionality: the iodine atom serves as a prosthetic group for radioisotopes (e.g., 125I, 131I), while stabilizing non-covalent albumin binding. Radiosynthesis involves isotopic exchange (chlorine-iodine swap) or electrophilic iodination using ICl, preserving the carbamoyl-butanoic acid backbone [3] [5]. Astatine-211-labeled IPBA derivatives demonstrate exceptional tumor retention in targeted alpha therapy (TAT), as the albumin complex prolongs blood circulation, enhancing radiation dose delivery [4]. For example, 211At-labeled RGD-IPBA conjugates reduced tumor growth by 80% in glioblastoma models due to augmented tumor accumulation .
Table 3: Iodine Isotopes for Theranostic Applications
Isotope | Half-Life | Application | Conjugate Example |
---|---|---|---|
125I | 59.4 days | SPECT Imaging | PSMA-IPBA |
131I | 8.02 days | Beta Radiotherapy | FAP-IPBA |
211At | 7.2 hours | Targeted Alpha Therapy | RGD-IPBA |
Competitive inhibition studies confirm that sodium 4-(4-iodophenyl)butanoate displaces bound radioligands from albumin, enabling pharmacokinetic modulation [4].
Solid-phase peptide synthesis (SPPS) integrates IPBA derivatives into larger biomolecules. The Fmoc/tBu strategy anchors C-terminal amino acids to Wang or Rink amide resins, followed by iterative couplings. IPBA’s carboxyl group is attached to peptide N-termini or lysine side chains using in situ activation with PyBOP/HOAt [9]. Critical considerations include:
Table 4: SPPS Efficiency for IPBA-Peptide Conjugates
Peptide Sequence | Resin Type | Coupling Efficiency (%) | Final Purity (%) |
---|---|---|---|
c(RGDfK) | Rink Amide | 98.5 | 96.2 |
DOTA-K(IPBA) | Wang | 97.1 | 94.8 |
FAPi-PEG4-IPBA | CTC | 95.6 | 92.3 |
Post-synthesis, reverse-phase HPLC purifies conjugates, with MS characterization verifying mass accuracy [8] [9].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: